molecular formula C7H11N3 B1420752 N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride CAS No. 920450-02-8

N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride

Cat. No. B1420752
M. Wt: 137.18 g/mol
InChI Key: YAABIHNYMABHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride, also known as IMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. IMC is a cyclopropane-containing compound that has been synthesized using various methods.

Scientific Research Applications

Alpha(1)-Adrenoceptor Ligand Properties

N-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide (ABT-866, 1), a structurally similar compound to N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride, has been identified as a novel alpha(1) agent. It displays unique profiles of alpha(1A) agonism and alpha(1B) and alpha(1D) antagonism. This compound exhibits selective action on the urethra over the vasculature, indicating potential uses in related physiological studies or treatments (Altenbach et al., 2002).

Antifungal Properties

Compounds similar to N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride, like N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine derivatives, have shown promising antifungal activities. These compounds, through various structural modifications, have demonstrated both fungal growth inhibition and cellular selectivity, suggesting their potential as antifungal agents (Setzu et al., 2002).

Palladium Complex Formation for Anticancer Activity

A study involving the synthesis of imidazolium salts, which are structurally related to N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride, has led to the creation of novel palladium(II) complexes. These complexes exhibit potential as anticancer drugs due to their unique binding modes and thermal stability (Jing-Yi Lee et al., 2015).

Histamine H3 Receptor Agonist

A cyclopropane-based compound, closely related to N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride, was identified as a potent histamine H3 receptor agonist. This compound showed significant binding affinity and agonistic effect on the receptor, highlighting its potential use in studies related to histamine H3 receptor activity (Kazuta et al., 2003).

Synthesis of Imidocarb Dihydrochloride

Imidocarb dihydrochloride, an anti-piroplasmosis drug, was synthesized from compounds structurally similar to N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride. This synthesis highlights the potential of such compounds in the development of veterinary drugs (Wang Ming-gang, 2008).

Binding Site Characterization of Histamine H3 Receptor

Research on compounds analogous to N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride has contributed to understanding the binding site of the histamine H3 receptor. These studies provide a basis for molecular modeling and drug design targeting this receptor (de Esch et al., 1999).

properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-6(1)10-5-7-8-3-4-9-7/h3-4,6,10H,1-2,5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAABIHNYMABHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.